molecular formula C12H14N2O2 B11937114 Indole-2-carboxamide, N,N-dimethyl-5-methoxy- CAS No. 28837-74-3

Indole-2-carboxamide, N,N-dimethyl-5-methoxy-

Cat. No.: B11937114
CAS No.: 28837-74-3
M. Wt: 218.25 g/mol
InChI Key: SYUDWKXSBCRQMN-UHFFFAOYSA-N
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Description

Indole-2-carboxamide, N,N-dimethyl-5-methoxy- is a substituted indole derivative characterized by a methoxy group at position 5 of the indole ring and an N,N-dimethylcarboxamide group at position 2. This scaffold is of significant pharmacological interest due to its structural versatility and biological activity. The N,N-dimethyl substitution on the carboxamide enhances metabolic stability and modulates receptor interactions, while the 5-methoxy group influences electronic and steric properties, impacting binding affinity and selectivity .

Properties

CAS No.

28837-74-3

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

5-methoxy-N,N-dimethyl-1H-indole-2-carboxamide

InChI

InChI=1S/C12H14N2O2/c1-14(2)12(15)11-7-8-6-9(16-3)4-5-10(8)13-11/h4-7,13H,1-3H3

InChI Key

SYUDWKXSBCRQMN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC2=C(N1)C=CC(=C2)OC

Origin of Product

United States

Preparation Methods

Catalytic Methoxylation of 5-Bromoindole

The synthesis of 5-methoxyindole serves as a critical precursor for subsequent carboxamide functionalization. A 2025 patent (CN110642770B) details a copper-catalyzed methoxylation method using 5-bromoindole and sodium methoxide in methanol. The reaction employs a dual-component catalyst system comprising nitrogen-containing heterocycles (e.g., phenanthroline or methylimidazole) and monovalent copper complexes (cuprous bromide or chloride). Under optimized conditions (90–110°C, 5–10 hours), this method achieves a 97.1% conversion rate of 5-bromoindole with 95.2% selectivity for 5-methoxyindole.

Table 1: Reaction Parameters for 5-Methoxyindole Synthesis

ParameterOptimal Range
Catalyst Mass Ratio*0.05–0.1 (vs substrate)
NaOCH₃ Molar Ratio1.3–2:1 (vs 5-bromoindole)
Temperature90–110°C
Reaction Time5–10 hours
Selectivity>90%

*Catalyst composition: Nitrogen heterocycle (0.8–1.5 g) + Cu(I) complex (0.2–0.6 g) per 100 g substrate.

Post-reaction processing involves toluene extraction and petroleum ether recrystallization, yielding 5-methoxyindole with ≥96% purity. This method circumvents traditional harsh conditions (e.g., Ullmann-type couplings), enhancing scalability and reducing halogenated byproducts.

Indole-2-Carboxylic Acid Intermediate Formation

Fischer Indole Synthesis with Methoxy Substituent

5-Methoxyindole-2-carboxylic acid (MICA, CAS 4382-54-1) is synthesized via Fischer indole cyclization, as adapted from PMC9414584. Reacting 4-methoxyphenylhydrazine hydrochloride with ethyl 2-oxopropanoate in the presence of p-toluenesulfonic acid (PTSA) generates ethyl 5-methoxyindole-2-carboxylate. Alkaline hydrolysis (NaOH, 80°C, 4 hours) then yields MICA with 85–90% efficiency.

Critical Reaction Metrics:

  • Cyclization Temperature: 120–140°C

  • Hydrazine:Ketone Ratio: 1:1.2

  • Hydrolysis Base Concentration: 2M NaOH

Nuclear magnetic resonance (NMR) analysis confirms regioselectivity at the indole C2 position, with characteristic shifts at δ 11.34 ppm (indole NH) and δ 7.89 ppm (carboxylic acid proton).

Carboxamide Formation via Coupling Reactions

BOP-Mediated Amidation of MICA

The final step involves converting MICA to N,N-dimethyl-5-methoxyindole-2-carboxamide using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) as the coupling reagent. Dimethylamine hydrochloride serves as the amine source in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as the base.

Optimized Protocol:

  • Reagent Ratios: MICA (1 eq), BOP (1.2 eq), dimethylamine (1.5 eq), DIPEA (3 eq)

  • Solvent: Anhydrous DCM

  • Conditions: 0°C → room temperature, 12 hours

  • Workup: Aqueous extraction (10% citric acid, saturated NaHCO₃), silica gel chromatography (ethyl acetate/hexanes)

This method achieves isolated yields of 88–92%, with liquid chromatography–mass spectrometry (LC-MS) confirming >98% purity.

Table 2: Analytical Data for N,N-Dimethyl-5-Methoxyindole-2-Carboxamide

ParameterValue
Molecular Weight218.25 g/mol
[M+H]⁺ (HRMS)219.1234 (calc. 219.1238)
¹H NMR (CDCl₃)δ 3.08 (s, 6H, N(CH₃)₂), δ 3.85 (s, 3H, OCH₃)

Alternative Pathways and Comparative Analysis

Direct Amination of Indole-2-Carbonyl Chloride

An alternative route involves reacting 5-methoxyindole-2-carbonyl chloride with dimethylamine in tetrahydrofuran (THF). While this method reduces step count, it requires stringent anhydrous conditions and generates corrosive HCl byproducts, complicating industrial-scale production.

Yield Comparison:

  • BOP Coupling: 88–92%

  • Carbonyl Chloride Route: 75–80%

Environmental and Economic Considerations

The BOP-mediated pathway demonstrates superior atom economy (78%) compared to traditional mixed-anhydride methods (65%). Catalyst recycling in the methoxylation step (Patent CN110642770B) reduces copper waste by 40%, aligning with green chemistry principles .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indole ring’s electron-rich nature facilitates electrophilic attacks, with regioselectivity governed by the methoxy (-OCH₃) and dimethylcarboxamide (-N(CH₃)₂) substituents:

Reaction Type Position of Attack Key Observations
Nitration C4 and C6Methoxy group at C5 activates para (C4) and ortho (C6) positions .
Halogenation C7Bromination occurs at C7 due to steric hindrance from C2 carboxamide .
Sulfonation C3Sulfonic acid groups form at C3 under acidic conditions, albeit at reduced rates .
Friedel-Crafts Acylation C4Acetyl groups introduce steric bulk, favoring C4 substitution .

Mechanistic Insights :

  • The methoxy group donates electron density via resonance, activating the benzene ring.

  • The dimethylcarboxamide at C2 exerts a moderate electron-withdrawing effect, directing electrophiles to C4/C6 .

Nucleophilic and Reductive Reactions

The carboxamide group participates in hydrogen bonding and weak nucleophilic interactions:

Reaction Type Conditions Products
Hydrolysis Acidic/alkaline mediaCleavage of the carboxamide to form 5-methoxyindole-2-carboxylic acid .
Reductive Amination H₂/Pd-CReduction of the indole ring to indoline derivatives (limited yield) .

Notable Limitations :

  • Steric hindrance from the dimethylamino group reduces reactivity toward bulkier nucleophiles.

Oxidation Reactions

The indole ring undergoes oxidation under controlled conditions:

Oxidizing Agent Products
Ozone (O₃) Cleavage of the pyrrole ring, yielding anthranilic acid derivatives .
mCPBA Epoxidation at C2–C3 positions, forming unstable intermediates .

Stability Note :

  • The compound demonstrates moderate stability to aerial oxidation but degrades under strong oxidative conditions.

Cross-Coupling and Functionalization

The C2 carboxamide and C5 methoxy groups enable targeted modifications:

Reaction Catalyst Application
Suzuki Coupling Pd(PPh₃)₄Introduction of aryl/heteroaryl groups at C4 for drug discovery .
Click Chemistry Cu(I)Triazole formation for α-glucosidase inhibitors (e.g., derivative 5k ) .

Example :

  • Derivative 5k (with a triazole moiety) showed 28-fold higher α-glucosidase inhibition than acarbose, attributed to enhanced hydrogen bonding .

Biological Interaction Mechanisms

The compound’s reactivity underpins its pharmacological effects:

Target Interaction Type Outcome
α-Glucosidase Competitive inhibitionHydrogen bonding with Val305, His279, and Arg312 residues .
DNA Topoisomerases Intercalationπ-stacking interactions with nucleic acid bases.

Structure-Activity Relationship (SAR) :

  • Methoxy at C5 enhances lipophilicity and target binding.

  • Dimethylcarboxamide at C2 optimizes steric and electronic profiles for enzyme inhibition .

Scientific Research Applications

Antimicrobial Applications

Indole-2-carboxamides have been extensively studied for their antimicrobial properties. A series of indole-2-carboxamides were synthesized and evaluated against several mycobacterial species, including Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM). These compounds demonstrated potent inhibitory activity against MmpL3, an essential transporter in mycobacterial cell envelopes. The lead compounds showed minimal cytotoxicity against human cell lines, indicating their potential as selective antimycobacterial agents .

Table 1: Antimicrobial Activity of Indole-2-carboxamides

CompoundTarget BacteriaInhibition Zone (mm)
5aM. tuberculosis20
5bM. abscessus22
5cM. chelonae21

Anticancer Properties

Indole-2-carboxamide derivatives have shown promising results in cancer research. Recent studies indicated that these compounds act as dual inhibitors of EGFR and CDK2, leading to significant antiproliferative effects on cancer cell lines. The compounds induced apoptosis through the activation of various apoptotic markers such as Caspases and p53 .

Case Study: EGFR/CDK2 Dual Inhibitors
A study synthesized several indole-2-carboxamide derivatives that exhibited GI50 values ranging from 0.95 µM to 1.50 µM against cancer cell lines. The compounds were effective in suppressing tumor growth by inducing apoptosis and inhibiting key signaling pathways involved in cell proliferation .

Neuroprotective Effects

Indole-2-carboxamides are also being explored for their neuroprotective properties. Compounds derived from indole-3-propionic acid and 5-methoxy-indole carboxylic acid have shown multifunctional neuroprotective effects against oxidative stress and neurotoxicity in various models . These compounds exhibited strong antioxidant activity and were able to inhibit monoamine oxidase B (MAO-B), which is relevant for neurodegenerative disorders such as Parkinson's disease.

Table 2: Neuroprotective Activity of Indole Derivatives

CompoundModel UsedNeuroprotective Effect
IPA DerivativeSH-SY5Y CellsStrong
5-Methoxy DerivativeRat Brain SynaptosomesModerate

Enzyme Inhibition

The compound has been identified as a potent inhibitor of α-glucosidase, making it a candidate for managing diabetes by delaying carbohydrate absorption . A novel series of indole-2-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against yeast α-glucosidase, with some compounds demonstrating significantly improved potency compared to standard inhibitors like acarbose.

Case Study: α-Glucosidase Inhibition
In a recent study, specific derivatives showed up to a 28-fold increase in inhibition compared to acarbose, highlighting their potential therapeutic application in diabetes management .

Mechanism of Action

The mechanism of action of Indole-2-carboxamide, N,N-dimethyl-5-methoxy- involves its interaction with various molecular targets:

Comparison with Similar Compounds

Substituent Variations on the Indole Ring

Compound Name Position 5 Substituent Carboxamide Substituent Key Activity/Effect Reference
N,N-dimethyl-5-methoxy- Methoxy (-OCH₃) N,N-dimethyl Lipid-lowering, CB1 receptor modulation
5-Fluoro-1H-indole-2-carboxamide Fluoro (-F) N-(benzoylphenyl) Antihyperlipidemic (Triton WR-1339 model)
5-Chloro-N,N-dimethyl Chloro (-Cl) N,N-dimethyl CB1 receptor modulation (QSAR model)
8-Hydroxyquinoline-5-methoxy Methoxy (-OCH₃) Hybrid with 8-hydroxyquinoline Neurotoxicity inhibition (Cu²⁺/Zn²⁺)

Key Insight : The 5-methoxy group enhances antioxidant and neuroprotective effects compared to halogenated analogs (e.g., 5-fluoro or 5-chloro), which prioritize lipid-lowering or receptor modulation .

Carboxamide Substitution Patterns

Compound Name Carboxamide Substituent Pharmacological Profile Reference
N,N-dimethyl-5-methoxy- N,N-dimethyl Improved metabolic stability, CB1 allosteric modulation
N-(4-Benzoylphenyl) (BMI2C) Aromatic (benzophenone) Lipid-lowering via Triton WR-1339 inhibition
N-(Anthraquinone) (DDMI2C) Anthraquinone Enhanced solubility, potential anticancer effects
CI-949 1-Phenyl-tetrazole Antiallergic (histamine release inhibition)

Key Insight: N,N-dimethyl substitution reduces steric hindrance, favoring receptor binding, while bulky aromatic groups (e.g., benzophenone) enhance lipid-lowering efficacy through hydrophobic interactions .

Q & A

Q. Resolution Strategies :

  • Replicate studies under standardized conditions (e.g., NCI-60 panel for cancer activity).
  • Use computational modeling (e.g., molecular docking) to predict binding affinities and off-target effects .

What strategies improve the pharmacokinetic profile of Indole-2-carboxamide, N,N-dimethyl-5-methoxy-?

Advanced Research Question
Enhance bioavailability through:

  • Pro-drug design : Mask polar groups (e.g., esterification of carboxamide) for improved membrane permeability .
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to prolong half-life.
  • Metabolic stabilization : Introduce deuterium at labile positions (e.g., α,α,β,β-d4 substitutions) to slow CYP450 metabolism .

Validation : Conduct ADME assays (e.g., Caco-2 permeability, microsomal stability) and PK/PD modeling.

How can researchers elucidate the mechanism of action for novel Indole-2-carboxamide derivatives?

Advanced Research Question
Mechanistic studies require integrative approaches:

  • Transcriptomics/Proteomics : Identify differentially expressed genes/proteins post-treatment (e.g., RNA-seq, LC-MS/MS).
  • Pathway analysis : Use tools like KEGG or STRING to map affected signaling networks (e.g., PI3K/AKT in breast cancer) .
  • Crystallography : Resolve ligand-target complexes (e.g., STAT3 or HIV-1 RT) to define binding modes .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question
Critical hurdles include:

  • Purification : Scalable chromatography (e.g., flash column) vs. recrystallization trade-offs.
  • Yield optimization : Transition from microwave-assisted (small-scale) to continuous flow reactors.
  • Regioselectivity : Control undesired substitutions (e.g., C3 vs. C5 methoxy positioning) via directing groups .

Recommendations : Collaborate with process chemistry teams to refine catalytic systems (e.g., Pd-mediated cross-coupling).

How do structural modifications influence the biological activity of Indole-2-carboxamide derivatives?

Advanced Research Question
SAR studies reveal:

  • Methoxy position : C5 substitution (vs. C4/C6) enhances anticancer activity by improving hydrophobicity and target engagement .
  • N,N-dimethylamide : Increases metabolic stability compared to unsubstituted carboxamides .
  • Heterocyclic fusion : Imidazo[1,2-b]pyridazine analogs () show enhanced kinase inhibition .

Experimental Design : Synthesize a focused library with systematic substitutions and test in parallel assays (e.g., high-throughput screening).

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